

Ac-WEHD-AFC TFA stability and proper storage conditions

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Compound of Interest

Compound Name: Ac-WEHD-AFC TFA

Cat. No.: B10765567

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Ac-WEHD-AFC TFA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and handling of **Ac-WEHD-AFC TFA**, a fluorogenic substrate for group I caspases.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-WEHD-AFC TFA** and what is its primary application?

Ac-WEHD-AFC TFA is a fluorogenic substrate used to measure the activity of group I caspases, including caspase-1, -4, and -5.^{[1][2][3]} It is widely employed in research related to inflammation and cancer.^{[4][5][6]} The substrate consists of the peptide sequence Ac-Trp-Glu-His-Asp (WEHD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by an active caspase, free AFC is released, which produces a measurable fluorescent signal.

Q2: What are the recommended storage conditions for **Ac-WEHD-AFC TFA**?

For long-term stability, **Ac-WEHD-AFC TFA** should be stored at -20°C.^[1] Under these conditions, it is stable for at least four years.^[1]

Q3: How should I prepare and store stock solutions of **Ac-WEHD-AFC TFA**?

It is recommended to prepare stock solutions in high-grade dimethyl sulfoxide (DMSO).^[7] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.

and stored at -20°C or -80°C.[4][8] To prevent moisture contamination, allow the frozen stock solution to reach room temperature before opening the vial.[7]

Q4: What are the excitation and emission wavelengths for the cleaved AFC product?

The released AFC fluorophore can be detected by measuring fluorescence at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][2][9] Some sources may recommend slightly different wavelengths, such as an excitation of 380 nm and emission of 460 nm.[4][5]

Q5: Can I dissolve **Ac-WEHD-AFC TFA** in water?

Ac-WEHD-AFC TFA has limited solubility in water (approximately 1 mg/ml).[1][9] If water is used to prepare a stock solution, it should be diluted to the working concentration, filtered through a 0.22 µm filter, and used promptly.[4] Due to the potential for hydrolysis, aqueous solutions should not be stored.[7]

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and performance of **Ac-WEHD-AFC TFA**. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.

Form	Storage Temperature	Stability/Storage Period	Special Instructions
Solid	-20°C	≥ 4 years[1]	Store desiccated and protected from light.[7]
DMSO Stock Solution	-20°C	1 month (sealed, away from moisture and light)[4]	Aliquot to prevent repeated freeze-thaw cycles. Bring to room temperature before opening to avoid moisture.[7]
DMSO Stock Solution	-80°C	6 months (sealed, away from moisture and light)[4]	Aliquot to prevent repeated freeze-thaw cycles. Bring to room temperature before opening to avoid moisture.[7]
Aqueous Solution	N/A	Do not store[7]	Prepare fresh for each experiment and use immediately.[4]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or low fluorescent signal	1. Inactive caspase enzyme. 2. Degraded substrate. 3. Incorrect filter set.	1. Ensure that your experimental conditions are optimal for caspase activation. Include a positive control if possible. 2. Verify that the Ac-WEHD-AFC TFA has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution. 3. Confirm that your fluorometer or plate reader is set to the correct excitation and emission wavelengths for AFC (Ex/Em = ~400/505 nm). [1] [2] [9]
High background fluorescence	1. Contamination of reagents. 2. Autohydrolysis of the substrate.	1. Use high-purity solvents and reagents. Ensure that all buffers and solutions are freshly prepared. 2. Minimize the exposure of the substrate to aqueous environments and light before the assay. Prepare working solutions immediately before use.

Inconsistent results	1. Pipetting errors.2. Variability in cell health or treatment.	1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.2. Ensure consistent cell seeding densities and treatment conditions. Monitor cell viability to ensure that observed effects are due to specific caspase activity and not general cytotoxicity.
Precipitation of the compound	1. Poor solubility in the assay buffer.2. Exceeding solubility limits.	1. Ensure the final concentration of DMSO in the assay buffer is compatible with your experimental system and does not cause precipitation. If necessary, optimize the buffer composition.2. Do not exceed the recommended solubility limits. If working with aqueous buffers, ensure the final concentration of Ac-WEHD-AFC TFA is below its solubility limit in that buffer. Sonication may aid in dissolution. [4]

Experimental Protocols

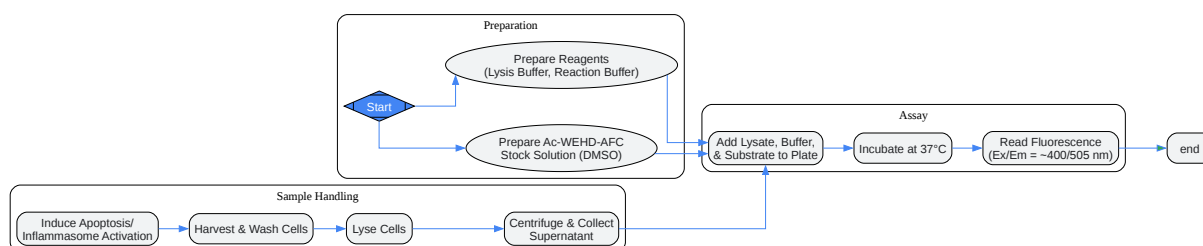
Caspase-1 Fluorogenic Activity Assay

This protocol provides a general guideline for measuring caspase-1 activity in cell lysates. It should be adapted based on the specific experimental setup.

- Sample Preparation:
 - Induce apoptosis or inflammasome activation in your cell line of interest using an appropriate stimulus. A negative control (uninduced cells) should be run in parallel.

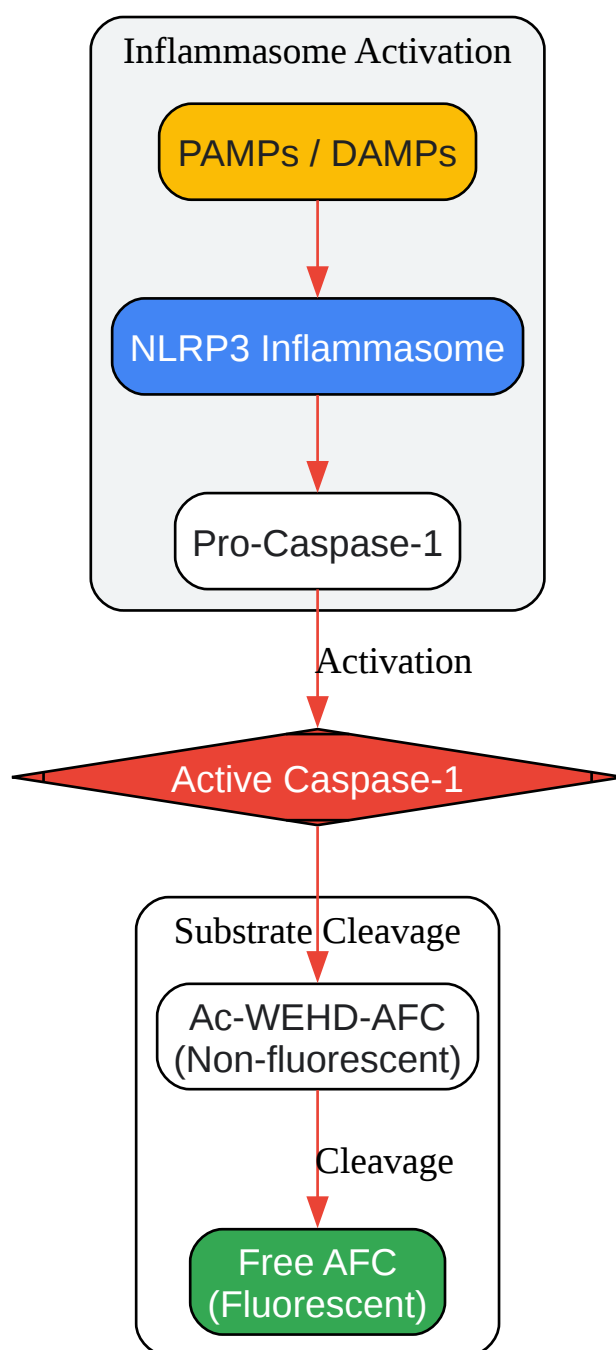
- Harvest cells and wash with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., CHEGG buffer) on ice for 10-15 minutes.
[4][5]
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet insoluble material.[7]
- Carefully collect the supernatant containing the cell lysate.
- Assay Procedure:
 - In a 96-well microplate, add the cell lysate to each well.
 - Add the reaction buffer containing DTT to each well.
 - Add the Ac-WEHD-AFC substrate to each well to a final concentration of 10 µM.[4][5]
 - Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
- Data Acquisition:
 - Measure the fluorescence intensity using a fluorometer or fluorescence microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[1][2][9]
 - The increase in fluorescence is proportional to the caspase-1 activity in the sample.

Visualizations



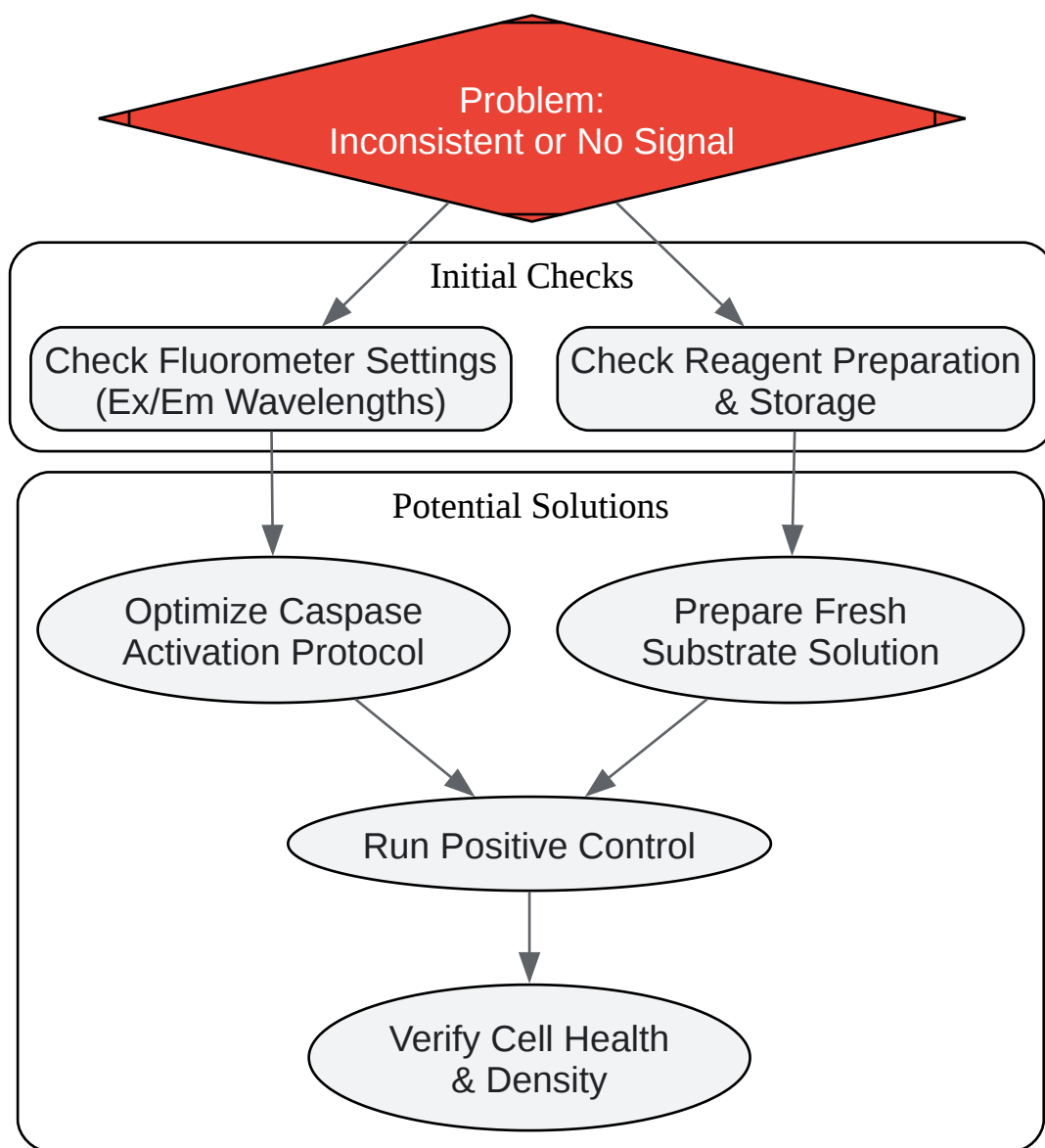
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Caption: Experimental workflow for a caspase-1 fluorogenic assay.



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Caption: Caspase-1 activation and substrate cleavage signaling pathway.



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Caption: Troubleshooting decision tree for **Ac-WEHD-AFC TFA** assays.

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